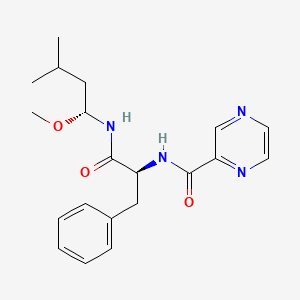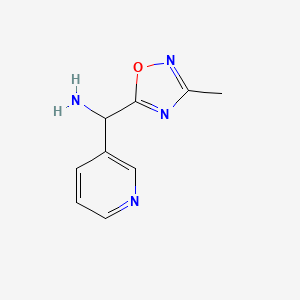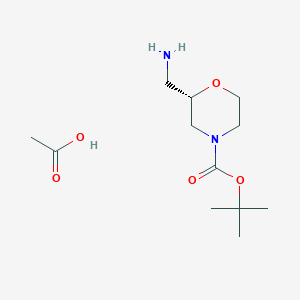
2-Chloro-4-(trifluoromethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(trifluoromethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidative Addition: Palladium or nickel catalysts.
Transmetalation: Boron or silicon reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2-Chloro-4-(trifluoromethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phenylzinc bromide
- 3-(Trifluoromethyl)phenylzinc bromide
- 2-(Trifluoromethyl)phenylzinc bromide
Comparison: Compared to its analogs, 2-Chloro-4-(trifluoromethyl)phenylzinc bromide offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. This combination enhances its utility in selective cross-coupling reactions, providing access to a broader range of biaryl compounds .
Propriétés
Formule moléculaire |
C7H3BrClF3Zn |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clé InChI |
PGCIHZJFHUBDDB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=[C-]1)Cl)C(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)

![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
